![molecular formula C22H21NO4S B12623131 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate CAS No. 920804-54-2](/img/structure/B12623131.png)
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is an organic compound that features a complex structure with both aromatic and sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate typically involves a multi-step process:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under acidic conditions to form the N-(2-phenylethyl)glycine intermediate.
Coupling with Phenyl Benzenesulfonate: The intermediate is then reacted with phenyl benzenesulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would typically include:
Large-scale synthesis of intermediates: Using bulk quantities of glycine and 2-phenylethylamine.
Automated coupling reactions: Employing advanced control systems to maintain optimal reaction conditions.
Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
- N-Phenylacetamide sulfonamides
Comparison
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is unique due to its specific combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
920804-54-2 |
|---|---|
Formule moléculaire |
C22H21NO4S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
[4-[2-(2-phenylethylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H21NO4S/c24-22(17-23-16-15-18-7-3-1-4-8-18)19-11-13-20(14-12-19)27-28(25,26)21-9-5-2-6-10-21/h1-14,23H,15-17H2 |
Clé InChI |
SKXUMNXKLBZFJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

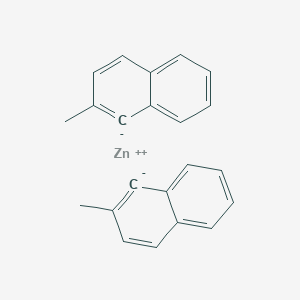
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
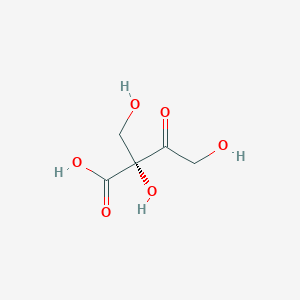
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
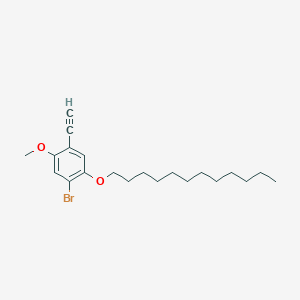
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
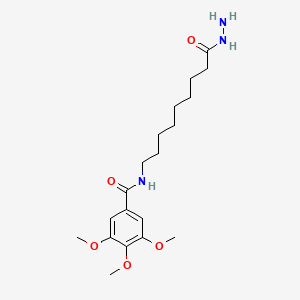
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)

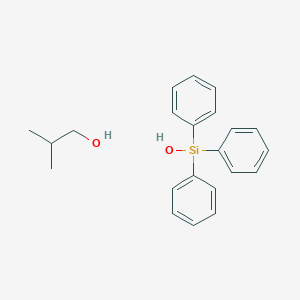
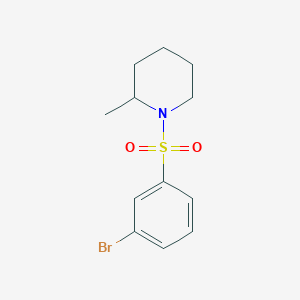
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
